molecular formula C15H20N2O3 B6261178 tert-butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate CAS No. 1461715-67-2

tert-butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate

Cat. No.: B6261178
CAS No.: 1461715-67-2
M. Wt: 276.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroisoquinoline moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially modulating their activity. The tetrahydroisoquinoline moiety may interact with biological membranes or proteins, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate and tetrahydroisoquinoline moieties. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1461715-67-2

Molecular Formula

C15H20N2O3

Molecular Weight

276.3

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.